REACTION_CXSMILES
|
[Br-].[C:2]1(C([PH3+])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([Li])CCC.[CH3:27][O:28][C:29]1[C:30]([N+:37]([O-:39])=[O:38])=[C:31]([CH:34]=[CH:35][CH:36]=1)[CH:32]=O.[Cl-].[NH4+]>O1CCCC1>[CH3:27][O:28][C:29]1[CH:36]=[CH:35][CH:34]=[C:31]([CH:32]=[CH2:2])[C:30]=1[N+:37]([O-:39])=[O:38] |f:0.1,4.5|
|
Name
|
triphenylmethylphosphonium bromide
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After the resulting mixture was stirred at 0° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
by extracting with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography through 100 g of silica gel using
|
Type
|
ADDITION
|
Details
|
a 15-20:100 mixture of ethyl acetate and hexane as an eluent
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)C=C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |